(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
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Overview
Description
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide is a complex organic compound that features a variety of functional groups, including a bromine atom, a phenoxy group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the phenoxyacetyl hydrazide: This step involves the reaction of 4-bromo-2-methylphenol with chloroacetyl chloride to form 4-bromo-2-methylphenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-bromo-2-methylphenoxyacetyl hydrazide.
Condensation with butanoic acid derivative: The hydrazide is then condensed with a suitable butanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
- (3E)-3-{2-[(4-fluoro-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
- (3E)-3-{2-[(4-iodo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
Uniqueness
The uniqueness of (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H24BrN3O5 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-(2,5-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C21H24BrN3O5/c1-13-9-15(22)5-7-18(13)30-12-21(27)25-24-14(2)10-20(26)23-17-11-16(28-3)6-8-19(17)29-4/h5-9,11H,10,12H2,1-4H3,(H,23,26)(H,25,27)/b24-14+ |
InChI Key |
JTNJQGDKPNGEBZ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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